Sulfaethylthiazole sodium
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Overview
Description
Sulfaethylthiazole sodium is a sulfa drug, a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. This compound is used in various applications, including medicinal and veterinary purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfaethylthiazole sodium typically involves the reaction of sulfanilamide with ethylthiazole under specific conditions. The process generally includes:
Reacting sulfanilamide with ethylthiazole: This step involves heating the reactants in the presence of a suitable solvent, such as ethanol or water, and a catalyst, such as hydrochloric acid.
Formation of the sodium salt: The resulting product is then treated with sodium hydroxide to form the sodium salt of sulfaethylthiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These reactors are used to mix and heat the reactants under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sulfaethylthiazole sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of amines or thiols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Substitution reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
Sulfaethylthiazole sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in microbiological studies to investigate the mechanisms of bacterial resistance and the effects of antimicrobial agents.
Medicine: It is used in the development of new antimicrobial drugs and in the treatment of bacterial infections.
Industry: It is used in the production of veterinary medicines and as a preservative in various industrial products.
Mechanism of Action
Sulfaethylthiazole sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid, which is essential for bacterial growth and replication. The molecular targets and pathways involved include the folate biosynthesis pathway and the inhibition of nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A short-acting sulfa drug with similar antimicrobial properties.
Sulfamethylthiazole: Another sulfa drug with a similar structure and mechanism of action.
Sulfapyridine: A sulfa drug used in the treatment of bacterial infections and inflammatory conditions.
Uniqueness
Sulfaethylthiazole sodium is unique due to its specific structure, which provides distinct pharmacokinetic properties and a different spectrum of antimicrobial activity compared to other sulfa drugs. Its unique structure allows for better solubility and stability, making it suitable for various applications in medicine and industry.
Properties
CAS No. |
63042-64-8 |
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Molecular Formula |
C11H12N3NaO2S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4-ethyl-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C11H12N3O2S2.Na/c1-2-9-7-17-11(13-9)14-18(15,16)10-5-3-8(12)4-6-10;/h3-7H,2,12H2,1H3;/q-1;+1 |
InChI Key |
FRLNZMQBNCIHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
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